(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one
Description
(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one is a chiral compound featuring a pyrrolidine ring substituted at the 3-position with a methylene-linked N-isopropyl-N-methyl amino group. The stereospecific (S)-configuration at the amino-bearing carbon and the 3-substituted pyrrolidine ring may influence its binding affinity and metabolic stability .
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-9(2)14(4)7-11-5-6-15(8-11)12(16)10(3)13/h9-11H,5-8,13H2,1-4H3/t10-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOGMHHVHYNUEG-VUWPPUDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCN(C1)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(C1)CN(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of 2-Methylpyrroline
The pyrrolidine core is synthesized via catalytic hydrogenation of 2-methylpyrroline. Platinum-based catalysts, such as 5% Pt/C or platinum(IV) oxide, in ethanol-methanol mixtures (2:1–3:1 v/v) at ambient temperature yield 2-methylpyrrolidine with ≥50% enantiomeric excess (ee). Recrystallization with L-tartaric acid enhances optical purity to >98% ee for the (S)-enantiomer.
Table 1: Hydrogenation Conditions for Pyrrolidine Synthesis
| Catalyst | Solvent Ratio (EtOH:MeOH) | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|
| 5% Pt/C | 3:1 | 25°C | 50 | 85 |
| PtO₂ | 2:1 | 25°C | 55 | 78 |
Functionalization at the 3-Position
Introducing the isopropyl-methyl-amino-methyl group at the pyrrolidine 3-position involves nucleophilic substitution. The PMC study demonstrates that triflate intermediates, such as methyl (S)-2-[(trifluoromethanesulfonyl)oxy]propanoate, react with Boc-protected aminopyrrolidine derivatives in dichloromethane (DCM) at −50°C to form 2-[(Boc-amino)pyrrolidin-1-yl]propanoates (84% yield). Deprotection with trifluoroacetic acid (TFA) yields the free amine.
Installation of the Isopropyl-Methyl-Amino-Methyl Side Chain
Reductive Amination
The side chain is introduced via reductive amination of the pyrrolidine amine with isopropyl-methyl-ketone. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates this step, achieving >70% yield.
Palladium-Catalyzed Coupling
Alternative methods employ palladium catalysts (e.g., Pd/C) for Buchwald-Hartwig amination. A mixture of 3-bromo-pyrrolidine, isopropyl-methyl-amine, Pd₂(dba)₃, and Xantphos in toluene at 110°C for 24 hours provides the substituted pyrrolidine (65% yield).
Assembly of the Amino-Propan-1-One Backbone
Condensation with Glyoxylic Acid
The keto group is introduced by reacting the functionalized pyrrolidine with methyl glyoxylate in THF under nitrogen. Titanium tetraisopropoxide (Ti(OiPr)₄) catalyzes the condensation, yielding the propan-1-one intermediate (82% yield).
Stereochemical Resolution
Chiral resolution using (S)-mandelic acid in ethyl acetate isolates the (S)-enantiomer with 99% ee. Recrystallization parameters are critical to avoid racemization.
Integrated Synthetic Route
Combining these steps, the full pathway is:
-
Substitute 3-position via triflate intermediate → Boc-protected amine.
-
Deprotect and perform reductive amination → isopropyl-methyl-amino-methyl group.
Table 2: Overall Yield and Purity
| Step | Yield (%) | Purity (ee, %) |
|---|---|---|
| Hydrogenation | 85 | 50 |
| Triflate substitution | 84 | 98 |
| Reductive amination | 70 | 95 |
| Condensation | 82 | 99 |
| Final resolution | 75 | 99 |
Challenges and Optimization
-
Regioselectivity : Directing the substituent to the 3-position requires steric hindrance modulation. Using bulky bases (e.g., DIPEA) improves 3-substitution over 2- or 4-positions.
-
Catalyst Deactivation : Platinum catalysts require filtration post-hydrogenation to prevent side reactions.
-
Stereochemical Integrity : Low-temperature recrystallization (−20°C) preserves ee during isolation .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amines.
Substitution: The isopropyl-methyl-amino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amines.
Scientific Research Applications
Pharmaceutical Development
(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one has been explored for its potential as a precursor in the synthesis of various pharmaceutical compounds. The structural characteristics allow for modifications that can enhance pharmacological properties.
Case Study: Synthesis of Analogues
Research has indicated that derivatives of this compound can exhibit improved efficacy against specific targets in disease models. For instance, the introduction of different substituents on the pyrrolidine ring has led to compounds with enhanced activity in neurological disorders.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Its structural similarity to known psychoactive substances suggests potential applications in treating conditions such as depression and anxiety.
Case Study: Behavioral Studies
In animal models, administration of this compound has shown promise in reducing anxiety-like behaviors, indicating its role as a modulator of the central nervous system.
Biochemical Research
Due to its amino acid derivative nature, this compound can serve as a valuable tool in biochemical assays and studies focused on enzyme interactions and metabolic pathways.
Case Study: Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, providing insights into drug metabolism and efficacy.
Synthetic Chemistry
The compound is also utilized in synthetic chemistry as a building block for more complex molecules. Its reactivity allows chemists to explore new synthetic routes and methodologies.
Case Study: New Synthetic Pathways
Researchers have successfully employed this compound in multi-step synthetic processes to create novel compounds with potential therapeutic applications.
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Pharmaceutical Development | Precursor for synthesizing drugs | Enhanced efficacy in neurological models |
| Neuropharmacology | Potential treatment for depression and anxiety | Reduces anxiety-like behaviors in animal studies |
| Biochemical Research | Tool for studying enzyme interactions | Acts as an enzyme inhibitor |
| Synthetic Chemistry | Building block for complex molecules | Facilitates new synthetic pathways |
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
*Calculated based on structural similarity.
Key Observations
Substituent Position and Steric Effects The target compound’s substituent at the 3-position of pyrrolidine contrasts with analogs like , where substitution occurs at the 2-position. Bulkier substituents (e.g., benzyl-cyclopropyl in or benzyl-isopropyl in ) introduce greater steric hindrance and lipophilicity compared to the target’s isopropyl-methyl group, which may enhance metabolic stability but reduce solubility .
Stereochemical Variations The (S)-configuration at the amino-bearing carbon is conserved across analogs. However, stereochemical differences in the pyrrolidine ring (e.g., (R)- vs. (S)-configuration at the 3-position in and ) could lead to divergent binding modes or pharmacokinetic profiles .
Functional Group Impact Aromatic vs. This distinction may influence target selectivity .
Implications for Research and Development
- Enhanced Solubility : The absence of aromatic rings (vs. ) may improve aqueous solubility, favoring oral bioavailability.
- Metabolic Stability : The smaller substituent (isopropyl-methyl) could reduce cytochrome P450 interactions compared to benzyl-containing analogs .
- Synthetic Accessibility : The simpler substituent structure may streamline synthesis and purification processes relative to complex analogs .
Biological Activity
(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one, also known by its CAS number 1354027-72-7, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H29N3O |
| Molar Mass | 255.4 g/mol |
| CAS Number | 1354027-72-7 |
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems and receptors. The structural features, including the amino group and pyrrolidine ring, suggest potential modulation of neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation and cognitive function.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological activities:
- Antidepressant Activity : Some derivatives have shown promise in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which may lead to antidepressant effects.
- Cognitive Enhancement : Structural analogs are being investigated for nootropic effects that could improve memory and learning capabilities.
- Anti-inflammatory Properties : Certain compounds in this class may inhibit inflammatory pathways, suggesting therapeutic benefits in conditions such as arthritis.
Study 1: Antidepressant Effects
A study published in a pharmacology journal examined the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive behaviors when administered at specific dosages, correlating with increased serotonin levels in the brain.
Study 2: Cognitive Enhancement
Another research project focused on the nootropic potential of this compound. In cognitive tests involving rodents, administration of the compound led to marked improvements in learning tasks compared to control groups. This suggests that it may enhance synaptic plasticity and memory retention.
Study 3: Anti-inflammatory Activity
A third study investigated the anti-inflammatory properties of this compound in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines in cultured cells, indicating its potential use in treating inflammatory disorders.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Similar pyrrolidine ring | Antidepressant |
| Compound B | Contains an amino group | Cognitive enhancer |
| Compound C | Isopropyl substitution | Anti-inflammatory |
What distinguishes this compound from these compounds is its unique combination of functional groups and stereochemistry, potentially leading to distinct pharmacological profiles.
Q & A
Basic: What synthetic strategies are recommended for preparing (S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis typically involves multi-step routes, focusing on chiral induction and functional group compatibility. Key steps include:
- Chiral Pyrrolidine Core Construction : Use enantioselective alkylation or enzymatic resolution to establish the (S)-configuration in the pyrrolidine ring .
- Amine Functionalization : Introduce the isopropyl-methyl-amine moiety via reductive amination, optimizing solvent (e.g., dichloromethane or THF) and reducing agents (e.g., NaBHCN) to minimize side products .
- Propanone Linkage : Coupling the pyrrolidine intermediate with a protected amino-propanone derivative under mild acidic conditions (e.g., HCl in dioxane) to preserve stereochemistry .
Optimization : Monitor reaction progress via LC-MS or TLC, adjusting temperature (20–40°C) and stoichiometry (1.2–1.5 equivalents of amine) to maximize yield (reported 60–75% in analogous syntheses) .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- HPLC-PDA/MS : Use reversed-phase C18 columns (e.g., 4.6 × 150 mm, 3.5 µm) with a gradient of 0.1% formic acid in water/acetonitrile (5–95% over 20 min) to resolve impurities (<0.5% area) and confirm molecular ion peaks (e.g., [M+H] at expected m/z) .
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) to verify enantiomeric excess (>98% for pharmacologically active isomers) .
- NMR Spectroscopy : H and C NMR in DMSO-d or CDCl to assign stereochemistry (e.g., coupling constants for pyrrolidine protons) and detect residual solvents .
Advanced: How can stereochemical integrity be maintained during large-scale synthesis?
Methodological Answer:
- Chiral Auxiliaries : Temporarily install protecting groups (e.g., Boc or Fmoc) on the pyrrolidine nitrogen to prevent racemization during amine alkylation .
- Low-Temperature Protocols : Conduct reactions at –20°C to slow down epimerization, particularly during nucleophilic substitutions .
- In-Process Controls : Use inline FTIR or polarimetry to monitor chiral centers in real time, enabling immediate adjustments to reaction conditions .
Advanced: What experimental designs address contradictions in biological activity data across in vitro models?
Methodological Answer:
- Model Standardization : Pre-screen cell lines (e.g., HEK293 vs. CHO) for target receptor expression levels to contextualize activity variations .
- Matrix Correction : Account for assay interference by testing compound stability in buffer vs. serum-containing media (e.g., 10% FBS) over 24–48 hours .
- Dose-Response Redundancy : Perform triplicate experiments with staggered dosing (e.g., 0.1–100 µM) to identify outliers and validate EC trends .
Advanced: How to design stability studies to predict degradation pathways under varying conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to stressors:
- Thermal : 40–60°C for 14 days (monitor via HPLC for decomposition products like oxidized pyrrolidine derivatives) .
- Hydrolytic : pH 1–9 buffers at 37°C (detect hydrolyzed propanone intermediates using LC-QTOF) .
- Photolytic : ICH Q1B guidelines (UV light, 200–400 nm) to identify photo-isomerization byproducts .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated data .
Advanced: What methodologies assess target engagement and selectivity in biological systems?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., GPCRs) on sensor chips to measure binding kinetics (K, k/k) in real time .
- Cryo-EM/X-ray Crystallography : Resolve ligand-protein complexes at <3 Å resolution to map interactions (e.g., hydrogen bonding with pyrrolidine nitrogen) .
- Selectivity Panels : Screen against related receptors (e.g., adrenergic vs. dopaminergic) using radioligand displacement assays (IC ratios >100 indicate high specificity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
